molecular formula C7H4F3NO2S B1587131 4-(Trifluoromethylthio)nitrobenzene CAS No. 403-66-7

4-(Trifluoromethylthio)nitrobenzene

Cat. No.: B1587131
CAS No.: 403-66-7
M. Wt: 223.17 g/mol
InChI Key: ILLBHPYCTYQBQI-UHFFFAOYSA-N
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Description

4-(Trifluoromethylthio)nitrobenzene is an organic compound with the molecular formula C7H4F3NO2S It is characterized by the presence of a trifluoromethylthio group (-SCF3) and a nitro group (-NO2) attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(Trifluoromethylthio)nitrobenzene can be synthesized through several methods. One common approach involves the reaction of paranitroanisole with trifluoromethanethiol at temperatures ranging from 60 to 150°C . This reaction typically requires the presence of a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification and isolation of the compound to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

4-(Trifluoromethylthio)nitrobenzene undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The trifluoromethylthio group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used.

    Substitution: Nucleophiles like hydroxide ions (OH-) and amines can react with the trifluoromethylthio group under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 4-(trifluoromethylthio)aniline, while substitution reactions can produce various substituted benzene derivatives.

Scientific Research Applications

4-(Trifluoromethylthio)nitrobenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Trifluoromethylthio)nitrobenzene involves its interaction with molecular targets through its functional groups. The nitro group can participate in electron-withdrawing interactions, while the trifluoromethylthio group can enhance the compound’s lipophilicity and stability. These interactions can affect various biochemical pathways and molecular targets, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

    4-(Trifluoromethyl)nitrobenzene: Similar structure but lacks the sulfur atom.

    4-Nitrothiophenol: Contains a nitro group and a thiol group instead of a trifluoromethylthio group.

    4-Nitrobenzotrifluoride: Contains a nitro group and a trifluoromethyl group but lacks the sulfur atom.

Uniqueness

4-(Trifluoromethylthio)nitrobenzene is unique due to the presence of both the trifluoromethylthio and nitro groups on the benzene ring. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications .

Properties

IUPAC Name

1-nitro-4-(trifluoromethylsulfanyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F3NO2S/c8-7(9,10)14-6-3-1-5(2-4-6)11(12)13/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILLBHPYCTYQBQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])SC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F3NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50400874
Record name 4-(Trifluoromethylthio)nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50400874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

403-66-7
Record name 4-(Trifluoromethylthio)nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50400874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is innovative about the presented synthesis method for 4-(trifluoromethylthio)nitrobenzene?

A1: The research article [] details a novel one-step synthesis of this compound. This method utilizes paranitroanisole and trifluoromethanthiol as starting materials, reacting at a temperature between 60-150 °C. This approach is considered advantageous as it avoids the use of highly toxic and corrosive anhydrous hydrogen fluoride, which is often employed in traditional methods. The milder reaction conditions and simplified process offer a potentially safer and more practical approach for industrial production.

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